molecular formula C10H13NSi B102011 4-(Trimethylsilyl)benzonitrile CAS No. 17921-68-5

4-(Trimethylsilyl)benzonitrile

Cat. No. B102011
CAS RN: 17921-68-5
M. Wt: 175.3 g/mol
InChI Key: VLMZJZUVZAHCFT-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)benzonitrile is a chemical compound that is part of a broader class of trimethylsilyl-substituted aromatic compounds. These compounds are characterized by the presence of a trimethylsilyl group attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The trimethylsilyl group is known to be electron-donating, which can influence the reactivity of the compound in various chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 4-(Trimethylsilyl)benzonitrile involves several steps and can yield a variety of products depending on the reaction conditions. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a related compound, is achieved in a 60% overall yield from benzaldehyde. This synthesis demonstrates the versatility of trimethylsilyl-substituted compounds in organic synthesis . Additionally, the synthesis of 1,2-bis(trimethylsilyl)benzenes, which are precursors to various functionalized aromatic compounds, can be achieved through high-yield routes such as Diels-Alder cycloaddition or C-H activation reactions .

Molecular Structure Analysis

The molecular structure of trimethylsilyl-substituted benzenes can be quite complex, especially when multiple trimethylsilyl groups are present. For example, 1,4-Di[tris(trimethylsilyl)silyl]benzene contains eight silicon centers and exhibits van der Waals interactions due to close lattice packing in its crystal structure. Despite potential overcrowding, no severe skeletal distortions are observed, indicating the stability of the trimethylsilyl group in the molecular framework .

Chemical Reactions Analysis

Trimethylsilyl-substituted compounds participate in a variety of chemical reactions. Photochemical and acid-catalyzed rearrangements can lead to a range of products, including phenols and cyclopentenones, demonstrating the reactivity of the trimethylsilyl group under different conditions . The electron-donating nature of the trimethylsilyl group can also facilitate the formation of radical anions and cations, as observed in the photoelectron spectrum and ESR/ENDOR characterization of radical anions .

Physical and Chemical Properties Analysis

The presence of the trimethylsilyl group can significantly influence the physical and chemical properties of the compound. For instance, the electron-donating effect of the trimethylsilyl group has been shown to influence the acidity of the carboxyl group in benzoic acid derivatives . Moreover, the liquid crystalline properties of 4-[2-(trimethylsilyl)ethynyl]benzoates with various linking groups have been investigated, revealing mesomorphic properties such as SmA/SmC phases with a wide thermal range . This highlights the potential application of trimethylsilyl-substituted compounds in materials science.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “4-(Trimethylsilyl)benzonitrile” is a chemical compound used in organic synthesis . It’s often used as a reagent or building block in the synthesis of more complex organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions (e.g., temperature, pressure, solvent) to form a new compound .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Scientific Field: Material Science

    • Application : It’s also involved in the preparation of "4-[(trimethylsilyl)ethynyl]benzonitrile" .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other compounds under controlled conditions (e.g., temperature, pressure, solvent) to form a new compound .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Scientific Field: Material Science
    • Application : It’s involved in the preparation of "4-[2′-(Trimethylsilyl)ethynyl]benzonitrile" .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other compounds under controlled conditions (e.g., temperature, pressure, solvent) to form a new compound .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .

Safety And Hazards

4-(Trimethylsilyl)benzonitrile is classified as a warning hazard under the GHS07 classification . It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

4-trimethylsilylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMZJZUVZAHCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474028
Record name 4-trimethylsilylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)benzonitrile

CAS RN

17921-68-5
Record name 4-trimethylsilylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trimethylsilyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JD Kirkham, AG Leach, EC Row, JPA Harrity - Synthesis, 2012 - thieme-connect.com
The [4+2] cycloaddition of 2-pyrones with substituted alkynylboronates has been studied. In general, the highest yielding cycloadditions were obtained in reactions that employed a …
Number of citations: 11 www.thieme-connect.com
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
NR Rondla - 2014 - conservancy.umn.edu
Chapter 1: This chapter provides a brief review of the chemistry of metal catalyzed CC sigma-bond activation reactions. Literature examples for a variety of methods to activate CC sigma…
Number of citations: 2 conservancy.umn.edu
Z Xu, YH Kiang, S Lee, EB Lobkovsky… - Journal of the American …, 2000 - ACS Publications
… 2,6-Bis-(2-methoxy-ethoxymethyl)-4-trimethylsilyl-benzonitrile (7a). A heavy-walled Schlenk tube equipped with a magnetic stirrer was charged with (4a) (0.95 g, 2.6 mmol), copper(I) …
Number of citations: 80 pubs.acs.org
Z Xu - 2001 - search.proquest.com
We consider here small-length-scale crystal structures with two clearly different molecular components (eg, hydrophobic and hydrophilic). Using a perspective developed by studies on …
Number of citations: 2 search.proquest.com
RR Naveen, JM Ogilvie, Z Pan, J Christopher
Number of citations: 0

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